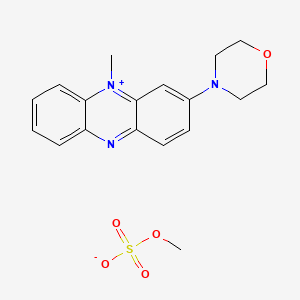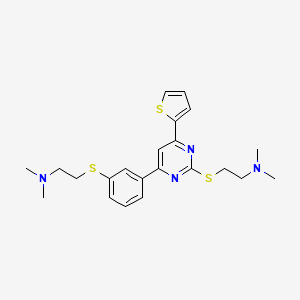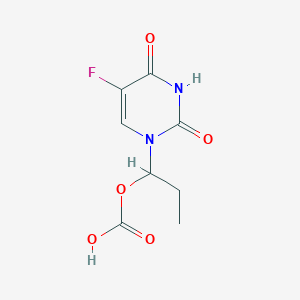
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a propyl hydrogen carbonate group attached to the nitrogen atom at the 1-position
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be achieved through several methods. One efficient method involves the use of a twin screw extruder, which allows the reaction to be carried out without a catalyst or solvent . This method is advantageous as it can be executed as a continuous process and is easy to scale up. Another method involves the cesium carbonate-promoted direct condensation of 1-aryl-2-propanone with 1,1′-(arylmethylene)diurea . This reaction proceeds efficiently in the presence of cesium carbonate, yielding the desired product in moderate to good yields with wide substrate scope and good functional group tolerance.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The propyl hydrogen carbonate group plays a role in modulating the compound’s solubility and stability, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propyl hydrogen carbonate can be compared with other similar compounds, such as:
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure but lack the fluorine atom and propyl hydrogen carbonate group, resulting in different chemical and biological properties.
Fluorinated Pyrimidines: Compounds with fluorine atoms at different positions on the pyrimidine ring exhibit varying degrees of biological activity and stability.
Propyl Carbonates: These compounds contain the propyl hydrogen carbonate group but differ in the rest of their structure, leading to distinct applications and reactivity.
Eigenschaften
Molekularformel |
C8H9FN2O5 |
|---|---|
Molekulargewicht |
232.17 g/mol |
IUPAC-Name |
1-(5-fluoro-2,4-dioxopyrimidin-1-yl)propyl hydrogen carbonate |
InChI |
InChI=1S/C8H9FN2O5/c1-2-5(16-8(14)15)11-3-4(9)6(12)10-7(11)13/h3,5H,2H2,1H3,(H,14,15)(H,10,12,13) |
InChI-Schlüssel |
CUFBQYYOIDYFOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(N1C=C(C(=O)NC1=O)F)OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


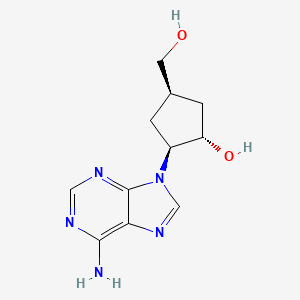
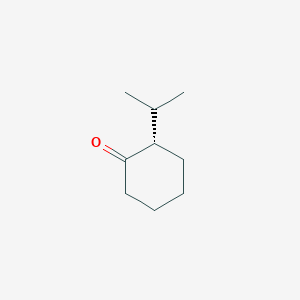
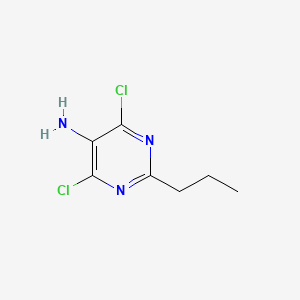
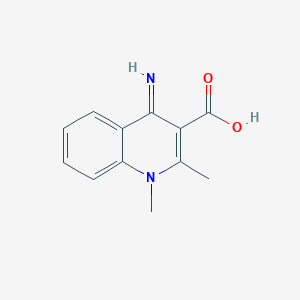

![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
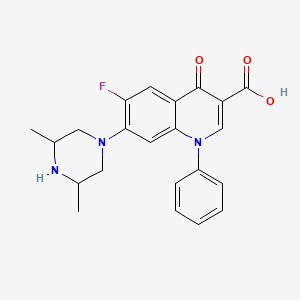

![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
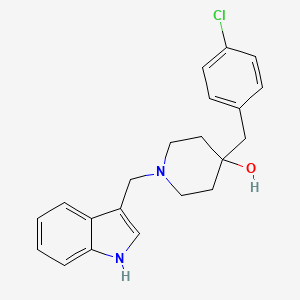
![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)
